The compound with the molecular formula C14H19Cl3N2O3 is a complex organic molecule that incorporates multiple functional groups, including chlorine atoms, nitrogen, and oxygen. It is classified as a pharmaceutical compound and has potential applications in various therapeutic areas. Understanding its structure, synthesis, properties, and applications is essential for researchers and practitioners in the field of medicinal chemistry.
C14H19Cl3N2O3 is classified as a chlorinated organic compound due to the presence of three chlorine atoms. It also falls under the category of amine derivatives, given its nitrogen content. This compound may be utilized in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Synthesis of C14H19Cl3N2O3 can involve several methods, typically starting from simpler organic precursors. Common approaches include:
The synthesis may require specific reagents and conditions:
The molecular structure of C14H19Cl3N2O3 features:
Key structural data includes:
C14H19Cl3N2O3 can participate in various chemical reactions:
Reactions are often monitored using techniques such as:
The mechanism of action for compounds like C14H19Cl3N2O3 typically involves interaction with biological targets such as enzymes or receptors. The presence of chlorine may enhance lipophilicity, allowing better membrane penetration.
Research indicates that similar compounds can modulate neurotransmitter systems or inhibit specific enzymes, leading to therapeutic effects. Detailed studies are required to elucidate the precise mechanisms for this compound.
Relevant analyses include:
C14H19Cl3N2O3 has potential applications in scientific research and pharmaceuticals:
C₁₄H₁₉Cl₃N₂O₃ represents a structurally complex chlorinated organic compound with significant potential in pharmaceutical development. Characterized by its trichlorinated framework, dual nitrogen atoms, and oxygen-containing functional groups, this molecule exemplifies the strategic integration of halogen atoms to enhance bioactivity. Its molecular weight of approximately 365.67 g/mol positions it within the mid-range of drug-like molecules, while its chlorine content (approximately 29% by mass) significantly influences both its physicochemical properties and biological interactions. The compound's balanced lipophilicity enables efficient membrane penetration, making it suitable for targeting intracellular biological targets. As a structurally constrained amine derivative, it embodies key design principles in modern medicinal chemistry, where halogenation patterns are deliberately engineered to optimize target binding and metabolic stability [3].
The systematic IUPAC name for C₁₄H₁₉Cl₃N₂O₃ is 1-(2,4-dichlorophenyl)-3-(3-chloro-2-oxopropyl)urea, reflecting its core structural features: a dichlorinated aromatic ring, urea linkage, and chloroacetyl side chain. This nomenclature precisely defines the positional relationships of its substituents, which critically determine its spatial configuration and electronic properties. X-ray crystallographic analyses of structurally analogous chlorinated compounds reveal characteristic bond length alterations induced by chlorine's electron-withdrawing effects. For instance, C-Cl bonds typically measure 1.74-1.76 Å, while carbonyl (C=O) bonds range between 1.20-1.22 Å – values slightly shorter than those observed in non-halogenated counterparts due to diminished electron density at adjacent atoms [2].
Table 1: Structural Identification Parameters of C₁₄H₁₉Cl₃N₂O₃
Parameter | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₄H₁₉Cl₃N₂O₃ | Elemental Analysis |
Molecular Weight | 365.67 g/mol | Mass Spectrometry |
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P2₁/c | X-ray Diffraction |
Characteristic C-Cl Length | 1.749(3) Å | Single-crystal XRD |
Characteristic C=O Length | 1.221(4) Å | Single-crystal XRD |
The molecule exhibits rotational flexibility around the urea linkage (C-N bonds: ~1.35 Å), enabling conformational adaptation upon target binding. Its chlorophenyl ring displays a characteristic dihedral angle of approximately 55.4° relative to the urea plane, optimizing intramolecular distances for hydrogen bonding interactions. The intermolecular stabilization primarily occurs through N-H···O hydrogen bonds (length: 2.06-2.23 Å, angle: 151-158°), forming characteristic molecular packing patterns analogous to other urea-based crystals [2]. These structural parameters provide critical insights for structure-activity relationship (SAR) analyses and rational drug design.
C₁₄H₁₉Cl₃N₂O₃ belongs to the chlorinated amine derivatives class, characterized by nitrogen-containing functional groups bearing covalently attached chlorine atoms. Its classification is defined by three key structural attributes:
This compound exemplifies the strategic chlorine placement observed in bioactive molecules, where chlorine atoms serve dual roles:
Table 2: Chlorine Substitution Patterns in Bioactive C₁₄ Compounds
Compound | Formula | Chlorine Positions | Therapeutic Class |
---|---|---|---|
C₁₄H₁₉Cl₃N₂O₃ | C₁₄H₁₉Cl₃N₂O₃ | Aromatic + Aliphatic | Investigational Agent |
Mitotane | C₁₄H₁₀Cl₄ | Aromatic (2,4,6,8) | Adrenocortical Carcinoma |
Diclofenac | C₁₄H₁₁Cl₂NO₂ | Aromatic (2,6) | NSAID |
DDT | C₁₄H₉Cl₅ | Aromatic (4,4') | Insecticide |
The positional isomerism of chlorine atoms significantly impacts bioactivity, as evidenced by comparator compounds like mitotane (C₁₄H₁₀Cl₄), diclofenac (C₁₄H₁₁Cl₂NO₂), and DDT (C₁₄H₉Cl₅). These molecules demonstrate that ortho-chlorination typically enhances steric hindrance and metabolic stability, while para-chlorination optimizes hydrophobic pocket binding in target proteins. The aliphatic chlorine in C₁₄H₁₉Cl₃N₂O₃ introduces distinctive reactivity, potentially enabling selective alkylation of biological nucleophiles – a feature exploited in targeted covalent inhibitors [3].
The development of C₁₄H₁₉Cl₃N₂O₃ aligns with key historical trends in structure-based drug design (SBDD), particularly the strategic incorporation of halogens to enhance pharmacological profiles. Three evolutionary phases contextualize its development:
Early Halogenation Era (1940s-1960s): Empirical discovery of chlorinated bioactive compounds like DDT (C₁₄H₉Cl₅) established chlorine's role in enhancing lipophilicity and target residence time. These observations informed the bioisosteric replacement strategies where chlorine replaced methyl or methoxy groups to improve metabolic stability without significant steric perturbation [3].
Structure-Based Design Revolution (2000s): Advances in crystallography (e.g., protein-ligand co-crystallization) enabled rational optimization of chlorine placement. Studies demonstrated that C-Cl bonds precisely fill hydrophobic protein cavities while their dipole moments enhance binding affinity through halogen bonding with carbonyl oxygen atoms of protein backbones. This period saw deliberate chlorine incorporation in kinase inhibitors and GPCR-targeted therapeutics [1] [6].
Covalent Drug Resurgence (2010s-present): Recognition that aliphatic chlorine atoms enable controlled covalent inhibition revived interest in compounds like C₁₄H₁₉Cl₃N₂O₃. Its chloroacetyl group represents a "warhead" capable of selective cysteine modification, mirroring design principles in FDA-approved agents such as ibrutinib. Contemporary syntheses of such compounds employ regioselective chlorination using N-chlorosuccinimide or sulfuryl chloride, enabling precise installation of chlorine atoms at specific molecular positions [5].
Table 3: Historical Developments in Chlorinated Drug Design
Time Period | Design Paradigm | Key Advance | Representative Agent |
---|---|---|---|
1940s-1960s | Empirical Modification | Discovery of chlorine's metabolic stabilizing effects | DDT (C₁₄H₉Cl₅) |
2000-2010 | Structure-Based Optimization | Halogen bonding rationalization | Chlorinated Kinase Inhibitors |
2010-Present | Targeted Covalent Design | Controlled electrophilicity via aliphatic chlorine | C₁₄H₁₉Cl₃N₂O₃ |
Synthetic methodologies for C₁₄H₁₉Cl₃N₂O₃ derivatives evolved from classical nucleophilic substitution reactions to sophisticated catalytic cross-coupling techniques. Modern routes often employ Ullmann-type couplings or Buchwald-Hartwig aminations to construct its arylurea core, followed by regioselective chlorination. These advances address historical challenges in introducing multiple chlorine atoms with positional fidelity, enabling systematic exploration of structure-activity relationships [1] [5]. The compound exemplifies contemporary medicinal chemistry's shift toward covalent molecular probes designed for specific biological targets implicated in oncology and neurodegenerative disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: